2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Description
This compound belongs to the pyranoquinoline family, characterized by a fused pyran-quinoline core with a 2-thienyl substituent at position 4, a methyl group at position 5, and a nitrile group at position 3. Its structure integrates a heteroaromatic thiophene ring, which distinguishes it from phenyl or halogen-substituted analogs. The presence of the electron-rich thienyl group and the electron-withdrawing nitrile moiety creates unique electronic properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-amino-5-methyl-4-thiophen-2-yl-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-10-15-16(14-7-4-8-23-14)12(9-19)18(20)22-17(15)11-5-2-3-6-13(11)21-10/h2-8,16H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYCXHHAYGOEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(C(=C(O3)N)C#N)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150955 | |
| Record name | 2-Amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861208-28-8 | |
| Record name | 2-Amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861208-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-5-methyl-4-(2-thienyl)quinoline-3-carbonitrile with appropriate reagents to form the pyrano ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences and Substituent Effects
Key Observations :
- Thienyl vs.
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 4-nitrophenyl) exhibit stronger antibacterial activity due to increased electrophilicity, while methyl groups (electron-donating) improve corrosion inhibition via surface adsorption .
- Positional Effects : Methyl at position 5 (target compound) versus position 6 () alters steric hindrance and electron density distribution, impacting applications like corrosion inhibition .
Physicochemical and Electronic Properties
- DFT Studies: Quantum calculations on 4-(dimethylamino)phenyl derivatives reveal high nonlinear optical (NLO) activity (β₀: 1.5 × 10⁻²⁷ esu) and low band gaps (3.2 eV), suggesting utility in optoelectronics . The thienyl group’s conjugated π-system may further enhance NLO properties.
- Thermodynamic Stability: Methyl and nitrile groups increase thermal stability (ΔH: 180–220 kJ/mol), as seen in similar pyranoquinolines .
Biological Activity
Overview
2-Amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound characterized by its unique structural features, which include a quinoline core, a thiophene ring, and a pyran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. A common method includes the condensation of 2-amino-5-methyl-4-(2-thienyl)quinoline-3-carbonitrile with appropriate reagents to form the pyrano ring under controlled conditions to ensure high yields and purity .
Anticancer Activity
Research indicates that derivatives of pyranoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can disrupt microtubule formation and induce cell cycle arrest in various cancer cell lines . The mechanism of action is believed to involve the modulation of key cellular pathways that regulate proliferation and apoptosis.
Case Study:
In a study evaluating the anticancer effects of similar compounds, it was found that certain derivatives led to microtubule disruption and G2/M cell cycle arrest in melanoma cells. These compounds also demonstrated anti-angiogenic effects both in vitro and in vivo .
| Compound | Cell Line Tested | Mechanism of Action | Observed Effects |
|---|---|---|---|
| This compound | Melanoma A2 | Microtubule disruption | Cell cycle arrest |
| Related pyranoquinoline | Various | Centrosome de-clustering | Anti-angiogenic |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar quinoline derivatives have shown promising results against various bacterial strains, indicating potential as antibacterial agents. The mechanism often involves inhibition of bacterial growth through disruption of essential cellular processes .
Research Findings:
In vitro studies have reported minimum inhibitory concentrations (MIC) for related compounds against pathogens like Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to the observed biological effects. Detailed studies are necessary to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
This compound shares structural similarities with other quinoline derivatives but is distinguished by its unique combination of functional groups that enhance its biological activity.
| Feature | 2-Amino-5-Methyl-Pyranoquinoline | Other Quinoline Derivatives |
|---|---|---|
| Core Structure | Quinoline + Pyran + Thiophene | Varies |
| Biological Activity | Anticancer, Antimicrobial | Varies |
| Mechanism of Action | Microtubule disruption | Varies |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimized for producing 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives?
- Methodology : The compound is synthesized via multicomponent reactions (MCRs), such as the one-pot reaction of arylglyoxals, malononitrile, and 4-hydroxyquinolin-2(1H)-one. Catalysts like SBA-15 nanocatalysts in H2O/EtOH (1:1) at 80°C yield derivatives with 70–96% efficiency. Structural modifications (e.g., halogenation, methoxy groups) are introduced by varying substituents in the aryl or benzyloxy phenyl moieties .
- Key Data : Substituent-dependent yields (e.g., 63.2% for JCMQ-18 vs. 52% for JCMQ-22) highlight the impact of steric and electronic effects on reaction efficiency .
Q. How do substituents influence the compound’s inhibitory activity against butyrylcholinesterase (BChE)?
- Methodology : Derivatives with benzyloxy phenyl moieties are screened via in vitro BChE inhibition assays. The 4-fluorobenzyl-substituted derivative (6l) shows the highest activity (IC50 = 1.00 ± 0.07 µM), attributed to methoxy group interactions with the peripheral anionic site (PAS) of BChE. Kinetic studies confirm mixed-type inhibition .
- Key Data : Molecular docking reveals π-π stacking between the quinoline ring and Trp82/Trp430 residues, while NH2 forms hydrogen bonds with Glu197 .
Q. What electrochemical techniques validate the compound’s corrosion inhibition on copper in acidic media?
- Methodology : Potentiodynamic polarization (PP), electrochemical impedance spectroscopy (EIS), and electrochemical frequency modulation (EFM) are used. The compound acts as a mixed-type inhibitor in 2.0 M HNO3, reducing corrosion current density (e.g., from 1.24 mA/cm² to 0.11 mA/cm² at 500 ppm) .
- Key Data : EIS Nyquist plots show increased charge transfer resistance (Rct) with inhibitor concentration, confirming adsorption via Langmuir isotherm .
Advanced Research Questions
Q. How do enantiomeric configurations affect binding modes in BChE inhibition?
- Methodology : Molecular docking of (R)- and (S)-enantiomers reveals distinct orientations in the catalytic anionic site (CAS). The (R)-enantiomer forms π-π interactions with Trp82/Trp430, while the (S)-enantiomer interacts with Tyr440 and His438 via hydrogen bonding. Both enantiomers engage the PAS via hydrophobic interactions with Tyr332/Phe329 .
- Contradictions : Despite similar IC50 values, (R)-enantiomers exhibit stronger CAS binding, suggesting stereoselectivity impacts therapeutic potential .
Q. What structural features enhance antimicrobial activity in pyrano[3,2-c]quinoline derivatives?
- Methodology : Derivatives with chlorophenyl (JCMQ-4) or furan substituents (JCMQ-15) are tested against bacterial/fungal strains. Enhanced activity correlates with electron-withdrawing groups (e.g., Cl) improving membrane penetration. For example, JCMQ-22 (5-chloro-2-hydroxy-3-methoxyphenyl) shows broad-spectrum inhibition .
- Key Data : IR and <sup>1</sup>H NMR confirm hydrogen bonding (3198 cm<sup>−1</sup> for NH) and π-delocalization (2200 cm<sup>−1</sup> for CN), critical for microbial target interactions .
Q. How do optical properties of thin films of this compound relate to semiconductor applications?
- Methodology : Thermal evaporation produces nanocrystalline thin films. UV-Vis spectroscopy reveals direct band gaps (e.g., 2.85 eV for Ph-HPQ), while FTIR confirms structural integrity post-deposition. High molar extinction coefficients (>10<sup>4</sup> L/mol·cm) suggest suitability for optoelectronic devices .
- Contradictions : Despite similar backbone structures, chlorophenyl derivatives (Ch-HPQ) exhibit higher refractive indices than phenoxyphenyl analogs (Ph-HPQ), indicating substituent-dependent optoelectronic tuning .
Data Contradictions and Resolution
Q. Why does the compound show divergent applications (e.g., BChE inhibition vs. corrosion inhibition)?
- Analysis : The benzyloxy phenyl moiety enhances BChE binding via PAS interactions , while the planar quinoline ring enables adsorption on metal surfaces via π-electrons .
- Resolution : Substituent engineering (e.g., adding hydrophobic groups for BChE vs. electron-rich groups for corrosion inhibition) tailors the compound for specific applications .
Q. How do conflicting reports on substituent effects (e.g., methoxy vs. halogen) in BChE inhibition align?
- Analysis : Methoxy groups improve PAS binding , but chlorophenyl groups enhance antimicrobial activity via lipophilicity .
- Resolution : Activity is context-dependent: BChE inhibition prioritizes PAS/CAS interactions, while antimicrobial activity relies on membrane permeability .
Methodological Recommendations
- For enzyme studies : Combine molecular docking with kinetic assays (e.g., Lineweaver-Burk plots) to resolve inhibition mechanisms .
- For corrosion studies : Use SEM/EDX to validate surface adsorption and correlate with EIS data .
- For synthesis : Optimize MCRs using green solvents (H2O/EtOH) and nanocatalysts (SBA-15) for scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
